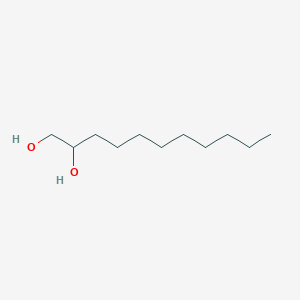

Undecane-1,2-diol

Description

Significance of 1,2-Diols in Chemical Synthesis and Materials Science

1,2-Diols, or vicinal diols, are a fundamental class of organic compounds characterized by two hydroxyl groups on adjacent carbon atoms. fiveable.me This structural motif is a cornerstone in organic synthesis and materials science due to the versatile reactivity of the hydroxyl groups. Their ability to form both intramolecular and intermolecular hydrogen bonds significantly influences physical properties like boiling point and solubility. fiveable.me

In chemical synthesis, 1,2-diols are crucial intermediates. fiveable.me They are commonly prepared through the dihydroxylation of alkenes, a transformation that can be achieved with high stereoselectivity using methods like the Sharpless asymmetric dihydroxylation. rsc.orgresearchgate.net Once formed, these diols can undergo a variety of reactions. For instance, they can be cleaved oxidatively to form aldehydes or ketones, or they can be converted into epoxides, which are themselves valuable synthetic intermediates. fiveable.me The 1,2-diol unit is also a key structural feature in numerous natural products, including carbohydrates and certain pharmaceuticals, making their synthesis a critical aspect of natural product total synthesis. fiveable.menih.gov

In materials science, the diol functionality allows these compounds to act as monomers or building blocks for polymers such as polyesters and polyurethanes. ontosight.aiontosight.ai The presence of two reactive sites facilitates the formation of long polymer chains. Long-chain diols, like undecane-1,2-diol, are of particular interest as they can impart flexibility and specific thermal properties to the resulting polymers. Furthermore, their amphiphilic nature makes them suitable for applications as surfactants, emulsifiers, and lubricants. ontosight.ai

Historical Context of this compound Research

Research into long-chain aliphatic diols is connected to the broader development of synthetic methodologies in organic chemistry. The preparation of 1,2-diols has historically been dominated by the oxidation of alkenes. Landmark methods, such as the Sharpless asymmetric dihydroxylation, provided chemists with reliable tools to synthesize chiral diols from prochiral olefins with high enantioselectivity. rsc.orgresearchgate.net These methods are applicable to a wide range of alkenes, including terminal alkenes like 1-undecene (B165158), the logical precursor to this compound.

Another classical route to 1,2-diols is the acid- or base-catalyzed hydrolysis of the corresponding epoxide (in this case, 1,2-epoxyundecane). rsc.org The development of efficient epoxidation and subsequent ring-opening reactions has been a significant area of research for decades.

More recently, research has focused on developing more sustainable and efficient synthetic routes. This includes the use of electrochemistry to drive dihydroxylation reactions, which can obviate the need for toxic and expensive transition metal catalysts or chemical oxidants. rsc.orgresearchgate.net While specific early publications focusing solely on this compound are not extensively highlighted in general literature, its synthesis falls under these well-established and continuously refined chemical transformations. Its emergence as a commercially available specialty chemical is a result of the robustness of these synthetic methods and the identification of its utility in various applications.

Scope and Research Trajectories for this compound Studies

Current and future research involving this compound is primarily driven by its utility as a specialty chemical and a versatile synthetic intermediate.

One major area of application is in the formulation of personal care products, where it functions as a humectant and emollient. ontosight.ai From a materials science perspective, research in this area focuses on understanding how its amphiphilic structure contributes to the stability and sensory properties of emulsions like creams and lotions.

In the field of polymer chemistry, long-chain diols such as this compound are investigated as monomers for creating specialized polymers. ontosight.aiontosight.ai For example, it can be used to synthesize polyesters and polyurethanes with specific properties, such as increased flexibility or biodegradability. Research in this domain explores how incorporating a long, flexible undecane (B72203) chain into a polymer backbone affects its thermal and mechanical properties. A notable research direction involves synthesizing diols with functional handles, such as a ferrocenyl group attached to an undecane-diol chain, to create electroactive polyesters. nih.govresearchgate.net

As a synthetic intermediate, this compound serves as a building block for more complex molecules. ontosight.ai Its chiral forms are particularly valuable in the stereoselective synthesis of natural products and pharmaceutical compounds. researchgate.netnih.gov Research continues to seek more efficient and selective ways to incorporate this and other long-chain diol motifs into complex targets. This includes developing novel catalytic systems that can manipulate the diol's hydroxyl groups with high chemo- and stereoselectivity.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₄O₂ |

| Molar Mass | 188.31 g/mol |

| CAS Number | 13006-29-6 |

| Appearance | Viscous liquid at room temperature |

| Melting Point | 50.5-52.5 °C |

| Boiling Point | 288.3 °C at 760 mmHg |

| Density | 0.916 g/cm³ |

| Flash Point | 127.8 °C |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

Data sourced from references ontosight.ailookchem.com.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-Undecene |

| 1,2-Epoxyundecane |

| Aldehydes |

| Ketones |

| Polyesters |

| Polyurethanes |

| Ferrocene |

This table lists the chemical compounds referred to in this article.

Structure

3D Structure

Properties

IUPAC Name |

undecane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2/c1-2-3-4-5-6-7-8-9-11(13)10-12/h11-13H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMVVNKGNPPUME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316680 | |

| Record name | 1,2-Undecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13006-29-6 | |

| Record name | 1,2-Undecanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13006-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013006296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Undecanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Undecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Chemistry and Mechanistic Studies of Undecane 1,2 Diol

Oxidative Transformations of 1,2-Diols

The oxidation of 1,2-diols, such as undecane-1,2-diol, is a fundamental reaction in organic chemistry, offering pathways to valuable carbonyl compounds. The specific products and reaction mechanisms are highly dependent on the catalysts and conditions employed.

The catalytic dehydrogenation of 1,2-diols presents a direct route to α-hydroxyketones. This transformation typically involves the use of transition metal catalysts. Studies on various 1,2-diols have shown that catalysts like the Casey/Shvo catalyst ({[2,5-diphenyl-3,4-ditoluyl-(η5-C4CO)]2H}Ru2(CO)4(μ-H)) can effectively facilitate this reaction. researchgate.netescholarship.org The process is often reversible, leading to the thermodynamically more stable α-hydroxyketone as the primary product. researchgate.netescholarship.org For a 1,2-diol with both a primary and a secondary alcohol, the initial dehydrogenation may occur at the primary alcohol to form an α-hydroxyaldehyde, which then isomerizes to the more stable α-hydroxyketone. escholarship.org

The general mechanism for catalytic dehydrogenation involves the adsorption of the alcohol onto the catalyst surface, followed by the removal of hydrogen atoms and subsequent desorption of the ketone or aldehyde product. sahyadrihospital.com Catalysts based on platinum, palladium, and nickel are commonly employed for this purpose. sahyadrihospital.com In the context of 1,2-diols, the reaction can be highly chemoselective. For instance, a cationic palladium complex has demonstrated the ability to selectively oxidize vicinal diols to α-hydroxyketones, even in the presence of other oxidizable groups. stanford.edu Mechanistic investigations suggest that for some catalysts, the diol must chelate to the metal center for efficient oxidation to occur. stanford.edu

Table 1: Catalysts and Conditions for Dehydrogenation of 1,2-Diols to α-Hydroxyketones

| Catalyst System | Substrate Type | Product | Key Mechanistic Feature |

| Casey/Shvo Catalyst | 1,2- and 1,3-Diols | α-Hydroxyketone | Reversible dehydrogenation/hydrogenation. researchgate.netescholarship.org |

| [(neocuproine)Pd(OAc)]2(OTf)2 | Vicinal Diols | α-Hydroxyketone | Chelation of the diol to the Pd center. stanford.edu |

| Manganese salts/Pyridine-2-carboxylic acid with H2O2 | Vicinal Diols | α-Hydroxyketone | In situ catalyst formation. nih.gov |

Electrocatalytic oxidation offers an alternative, often milder, approach to the transformation of 1,2-diols. This method can circumvent the need for harsh chemical oxidants by using an electric potential to drive the reaction. The electrocatalytic oxidation of 1,2-diols can lead to a variety of products, including α-hydroxyketones and cleavage products, depending on the electrode material and reaction conditions.

One studied mechanism involves the use of a mediator, such as electrogenerated Pb(IV) benzoate, which oxidizes the 1,2-diol in a catalytic cycle. acs.org The rate of this oxidation can be influenced by the presence of additives like pyridine. acs.org In other systems, direct electrooxidation on metal or metal-alloy catalysts is employed. For example, supported gold catalysts have been investigated for the oxidation of 1,2-propanediol. researchgate.net Bimetallic catalysts, such as those containing palladium and gold, can exhibit enhanced activity and selectivity compared to their monometallic counterparts. researchgate.net

Asymmetric electrocatalytic oxidation of 1,2-diols has also been achieved using chiral mediator-modified electrodes or chiral catalysts in solution. rsc.orgbeilstein-journals.org For instance, a graphite (B72142) felt electrode modified with a chiral nitroxyl (B88944) radical has been used for the asymmetric oxidation of diols to optically active lactones. rsc.org A proposed mechanism for the asymmetric electrooxidation of 1,2-diols using a chiral copper catalyst involves the initial coordination of the diol to the copper complex, followed by deprotonation and reaction with an anodically generated bromine species. beilstein-journals.org

Table 2: Electrocatalytic Oxidation Systems for 1,2-Diols

| Electrode/Catalyst System | Substrate Type | Product Type | Key Mechanistic Aspect |

| Graphite electrode with Pb(II) benzoate | 1,2-Diols | Oxidative cleavage products | Mediated by electrogenerated Pb(IV). acs.org |

| Au/graphite | 1,2-Propanediol | Monoacid | Presence of an oxide species on the catalyst surface may be responsible for catalysis. researchgate.net |

| Chiral SPIROXYL-modified graphite felt | Diols | Optically active lactones | Asymmetric induction by the chiral mediator. rsc.org |

| Chiral Cu catalyst with Br- mediator | 1,2-Diols | α-Hydroxycycloalkanones | Formation of an O-brominated intermediate. beilstein-journals.org |

Fragmentation Reactions Involving 1,2-Diol Derivatives

The cleavage of the carbon-carbon bond in 1,2-diols is a significant transformation that can lead to smaller, functionalized molecules. Recent advancements have focused on developing catalytic methods that operate under mild conditions, such as using visible light.

Visible light photoredox catalysis has emerged as a powerful tool for initiating fragmentation reactions of 1,2-diol derivatives. acs.org A key strategy involves a redox-neutral process where the diol derivative undergoes selective C(sp³)–O bond cleavage. rsc.orgrsc.org This approach often utilizes a dual catalytic system comprising a photocatalyst and a hydrogen atom transfer (HAT) catalyst. rsc.orgresearchgate.net The reaction is proposed to proceed through the transformation of the substrate to a corresponding ketone via HAT and oxidation. Subsequent photoreduction of the ketone generates a ketyl radical anion, which then induces the C–O bond cleavage. rsc.org This methodology has been successfully applied to lignin (B12514952) model compounds and diol monoesters, yielding ketones, phenols, and acids. rsc.orgrsc.org

Hydrogen Atom Transfer (HAT) catalysis plays a crucial role in the fragmentation of 1,2-diol derivatives, often in conjunction with photoredox catalysis. rsc.orgresearchgate.net In these dual catalytic systems, a HAT catalyst, such as a thiol, facilitates the abstraction of a hydrogen atom from the diol derivative. rsc.orgresearchgate.net For example, in a system using an iridium photocatalyst and methyl 2-mercaptoacetate, the HAT catalyst is believed to generate a thiyl radical that initiates the process. rsc.org The combination of HAT with photocatalysis allows for the selective cleavage of C(sp³)–O bonds under redox-neutral conditions, avoiding the need for stoichiometric external oxidants or reductants. rsc.org Other HAT catalysts, like quinuclidine, have also been explored in photoinduced reactions, where their reactivity is influenced by the bond-dissociation-enthalpy of the substrate. rhhz.net

Cyclization and Ring-Forming Reactions Utilizing this compound

While specific examples of cyclization reactions starting directly from this compound are not extensively detailed in the provided search results, the principles of diol chemistry suggest its potential as a precursor for various cyclic structures. The functional groups of a 1,2-diol can be manipulated to participate in intramolecular reactions to form rings.

For instance, diols are key starting materials in the synthesis of cycloalkanes through cascade hydrogen borrowing sequences catalyzed by transition metals like manganese. acs.org In such reactions, a diol can react with a secondary alcohol or ketone, leading to the formation of a new carbon-carbon bond and subsequent cyclization. acs.org The mechanism involves the initial dehydrogenation of the alcohol and diol to form aldehydes and ketones, which then undergo an aldol (B89426) condensation. acs.org Subsequent hydrogenation and isomerization steps lead to the final cyclic product. acs.org

Furthermore, the general reactivity of diols allows for their conversion into other functional groups that are amenable to cyclization. For example, the conversion of a diol to an epoxide followed by ring-opening can be a step in a larger synthetic sequence. libretexts.org Epoxynitrile cyclization is a known method for ring formation. acs.org Additionally, strategies for constructing bicyclic systems, such as the bicyclo[3.6.0]undecane core found in some terpenes, often involve cyclization reactions where a diol or a derivative thereof could serve as a key intermediate. beilstein-journals.org These strategies include reactions like Nozaki–Hiyama–Kishi (NHK) cyclization and radical cyclizations. beilstein-journals.org

Formation of Spiro[5.5]undecane Ring Systems

The spiro[5.5]undecane skeleton, characterized by two six-membered rings sharing a single carbon atom, is a structural motif found in numerous natural products. banglajol.info The synthesis of these systems can be achieved through various strategies, with methods involving diols as key precursors or reagents being particularly notable for their strategic efficiency. While direct use of this compound is not extensively documented for this specific transformation, analogous reactions with other diols establish the principles for its potential application.

One prominent method involves the acid-catalyzed reaction of a diketone precursor with a diol. For instance, the spirocyclization of substrates like 3-(4-oxopentyl)cyclohex-2-en-1-one can be facilitated by a combination of a Lewis acid (e.g., BF₃) and a chiral diol, such as (S,S)-cyclohexane-1,2-diol, to yield chiral spiro[5.5]undecane diones. molaid.com In this context, the diol acts as a chiral auxiliary and an activating agent for a carbonyl group, enabling an asymmetric intramolecular 1,4-addition. molaid.com

Another approach involves a tandem Michael reaction. The one-pot reaction between dimedone (5,5-dimethylcyclohexane-1,3-dione) and trans,trans-diarylideneacetones, catalyzed by a Lewis acid, efficiently produces substituted spiro[5.5]undecane-1,5,9-triones. banglajol.info While this example does not directly use a diol as a reactant, it establishes a common pathway to the spiro[5.5]undecane core.

Furthermore, spirocyclic diols themselves, such as spiro[5.5]undecane-1,7-diol, can be synthesized stereospecifically. A one-step method utilizes the treatment of a tertiary α-hydroxyepoxide with aluminum isopropoxide, which proceeds through a tandem semi-pinacol rearrangement and Meerwein-Pondorf-Verley (MPV) reduction to afford the spirocyclic diol in good yield. oup.com The synthesis of diaza- and dioxaspiro[5.5]undecane systems also often originates from diol precursors. imperial.ac.ukresearchgate.net For example, a diol can be converted into a diazidoketone, which upon hydrogenation, undergoes rapid spirocyclization to form a 1,7-diazaspiro[5.5]undecane. imperial.ac.uk

The table below summarizes a selection of synthetic methods for forming spiro[5.5]undecane systems where diols play a critical role.

Table 1: Synthetic Approaches to Spiro[5.5]undecane Systems Involving Diols This table is interactive. Users can sort columns by clicking on the headers.

| Starting Material(s) | Reagent(s)/Catalyst(s) | Product Type | Key Transformation | Reference |

|---|---|---|---|---|

| 3-(4-oxopentyl)cyclohex-2-en-1-one, (S,S)-cyclohexane-1,2-diol | BF₃ | Chiral spiro[5.5]undecane dione | Asymmetric intramolecular 1,4-addition | molaid.com |

| Tertiary α-hydroxyepoxide | Aluminum isopropoxide | Spiro[5.5]undecane diol | Semi-pinacol rearrangement & MPV reduction | oup.com |

| Diol (unspecified long-chain) | TsCl, NaN₃, H₂/Pd-C | 1,7-Diazaspiro[5.5]undecane | Conversion to diazidoketone, then reductive spirocyclization | imperial.ac.uk |

Reaction Mechanisms of Spirocyclization

The mechanisms governing the formation of spiro[5.5]undecane rings are diverse and depend on the specific reactants and conditions employed.

Michael Addition-Cyclization: A common mechanistic pathway involves an initial Michael (1,4-conjugate) addition followed by an intramolecular cyclization. In the Lewis acid-catalyzed reaction of dimedone with a diarylideneacetone, the enol form of dimedone adds to one of the α,β-unsaturated ketone moieties of the diarylideneacetone to form a Michael adduct. banglajol.info This intermediate then undergoes a second, intramolecular Michael addition, where an enolate attacks the remaining unsaturated system, to close the second ring and form the spiro center. banglajol.info

Acid-Catalyzed Intramolecular 1,4-Addition: In the asymmetric spirocyclization of certain keto-enones, a Lewis acid coordinates with a chiral 1,2-diol to form a chiral complex. molaid.com This complex then activates a ketone on the substrate, facilitating a highly stereoselective intramolecular 1,4-addition of a nucleophilic part of the molecule onto an enone system, thereby constructing the spirocyclic framework. molaid.com

Rearrangement-Reduction Cascade: The synthesis of spirocyclic diols from α-hydroxyepoxides proceeds via a distinctive cascade mechanism. oup.com Treatment with aluminum isopropoxide initiates a semi-pinacol rearrangement, where the epoxide ring opens and a carbon-carbon bond migrates, leading to the expansion of one ring and the formation of a spiro-ketone intermediate. This ketone is then immediately reduced in situ by the aluminum isopropoxide reagent via a Meerwein-Pondorf-Verley (MPV) type reduction to yield the final spirocyclic diol. oup.com The entire sequence is a one-pot process that can control the stereochemistry at multiple centers. oup.com

Reductive Spirocyclization: The formation of 1,7-diazaspiro[5.5]undecanes can be achieved from a linear precursor containing both a ketone and two azide (B81097) functionalities. imperial.ac.uk The key spirocyclization step occurs during the catalytic hydrogenation of this diazidoketone. The reduction of the azides to primary amines is followed by a spontaneous double intramolecular imine formation with the ketone, which is then further reduced under the hydrogenation conditions to yield the saturated diazaspirocycle. imperial.ac.uk

Studies on Stereoselective Reactions of 1,2-Diols

The stereocenters present in chiral 1,2-diols like this compound can be used to direct the stereochemical outcome of subsequent reactions. This is particularly evident in the formation and cleavage of their cyclic acetal (B89532) derivatives.

Regioselective Cleavage in Dioxaspiro Systems

Dioxaspiro systems, such as 1,7-dioxaspiro[5.5]undecanes, are essentially bis-acetals formed from a ketone and two diol units, or in this context, from a diketone and a diol. The regioselective cleavage of such acetals is a powerful tool for asymmetric synthesis. Research into the reductive cleavage of 1,7-dioxaspiro[5.5]undecane alcohols has demonstrated that high regioselectivity can be achieved. acs.org

The principles of this selectivity can be understood from studies on the cleavage of simpler 1,3-dioxane (B1201747) acetals. researchgate.net Reductive cleavage using reagents like diisobutylaluminium hydride (DIBALH) or a combination of lithium aluminum hydride and aluminum chloride (LiAlH₄-AlCl₃) typically proceeds via an oxocarbenium ion intermediate. The regioselectivity of the hydride attack on this intermediate determines which C-O bond is broken. The outcome is often governed by a combination of steric and electronic factors, with the hydride preferentially attacking the less hindered carbon atom or the site that leads to the most stable transition state. In many cases, this results in the formation of a primary alcohol by cleavage of the bond to the less substituted carbon of the original diol moiety. researchgate.net For example, cleavage of benzylidene acetals of carbohydrates often yields a primary alcohol and a secondary benzyl (B1604629) ether, as the hydride attacks the benzylic carbon. researchgate.net

Stereoselective Opening of Chiral Dioxane Acetals

The stereoselective opening of chiral dioxane acetals, which can be formed from this compound and a ketone, is a cornerstone of modern asymmetric synthesis. Mechanistic studies have provided significant insight into the factors that control the stereochemical outcome of these reactions. acs.org

The process generally involves the use of a Lewis acid to activate the acetal, leading to the formation of a key oxocarbenium ion intermediate. The subsequent nucleophilic attack on this planar or near-planar intermediate dictates the stereochemistry of the newly formed center. The inherent chirality of the acetal, derived from the chiral diol, creates a diastereotopic environment that influences the trajectory of the incoming nucleophile. acs.org

Stereoelectronic effects play a crucial role in this process. The cleavage often proceeds through a transition state that maximizes orbital overlap and minimizes steric interactions. For example, in reductive openings, the direction of hydride attack is influenced by the preferred conformation of the oxocarbenium ion intermediate, which in turn is affected by the existing stereocenters. The nucleophile tends to attack from the less hindered face, leading to a predictable diastereomeric product. acs.orgresearchgate.net The choice of Lewis acid and nucleophile can also profoundly impact the stereoselectivity, allowing for fine-tuning of the reaction outcome. acs.org

The table below provides a summary of reagents used in the stereoselective opening of dioxane acetals and the general mechanistic principle.

Table 2: Reagents and Mechanisms for Stereoselective Opening of Dioxane Acetals This table is interactive. Users can sort columns by clicking on the headers.

| Reagent(s) | Mechanistic Pathway | Controlling Factors | General Outcome | Reference |

|---|---|---|---|---|

| DIBALH | Reductive cleavage via oxocarbenium ion | Steric hindrance at the acetal carbon | Formation of a mono-protected diol | researchgate.net |

| LiAlH₄ / AlCl₃ | Reductive cleavage via oxocarbenium ion | Coordination of Lewis acid, steric and electronic effects | Cleavage at the less substituted carbon, yielding a primary alcohol | researchgate.net |

| Organocuprates / Lewis Acids | Lewis acid-mediated SN2-like opening | Nature of Lewis acid, nucleophile, stereoelectronic control | Diastereoselective C-C bond formation | acs.org |

Catalysis Applications and Catalyst Development with 1,2 Diols

Undecane-1,2-diol as a Substrate in Catalytic Transformations

The presence of two adjacent hydroxyl groups in this compound allows for a range of catalytic reactions, from cyclizations to oxidative cleavages. The long undecyl chain can influence the substrate's reactivity and solubility in different catalytic systems.

The direct intramolecular cyclization of simple acyclic diols to form cycloalkanes is a challenging transformation due to unfavorable entropic factors and the high activation energy required for C-O bond cleavage and C-C bond formation. Research in this area has often focused on the cyclization of diols to form cyclic ethers, a more facile process. Current time information in Bangalore, IN.researchgate.net However, strategies for the synthesis of cycloalkanes from diols have been developed, typically involving a "borrowing hydrogen" or "hydrogen auto-transfer" methodology. uni-giessen.dersc.org This approach involves the catalytic dehydrogenation of a diol to form an intermediate dialdehyde (B1249045) or keto-aldehyde, which can then undergo an intramolecular aldol (B89426) condensation followed by hydrogenation of the resulting enone to yield a substituted cycloalkane. uni-giessen.dersc.orgnih.gov

Manganese-based catalysts have shown promise in this area. For instance, a manganese pincer complex has been utilized for the synthesis of substituted cyclohexanes from 1,5-pentanediols and secondary alcohols or ketones. rsc.orgnih.gov The proposed mechanism involves the initial dehydrogenation of both the diol and the secondary alcohol, followed by an intermolecular aldol condensation, and subsequent cyclization and hydrogenation steps. uni-giessen.denih.gov

While there are no specific reports on the intramolecular cyclization of this compound to form a cyclopropane (B1198618) or cyclobutane (B1203170) derivative through this method, the principles can be extrapolated. The long, flexible undecyl chain would likely present a significant entropic barrier to cyclization, favoring intermolecular reactions instead.

Another approach to cycloalkane synthesis from diols involves their conversion to dihalides followed by an intramolecular Wurtz-type coupling. However, this is a stoichiometric reaction rather than a catalytic one. The direct catalytic reductive cyclization of a long-chain 1,2-diol like this compound to a cycloalkane remains an area with limited exploration.

The hydroxyl groups of 1,2-diols can be functionalized to create a wide variety of ligands for transition metal catalysis. The design of these ligands is crucial for controlling the reactivity and selectivity of the catalytic process. Chiral diols are particularly valuable as they can be used to synthesize chiral ligands for asymmetric catalysis. nih.goviupac.orgscispace.com

While rigid diols like BINOL and TADDOL are commonly employed in ligand synthesis due to the well-defined chiral environment they create, the use of flexible, long-chain aliphatic diols such as this compound is less common. The conformational flexibility of the undecyl chain can be a disadvantage in asymmetric catalysis, where a rigid ligand structure is often required to achieve high enantioselectivity. scispace.com

However, the long aliphatic chain of this compound could be advantageous in other contexts. For instance, it could be used to create amphiphilic ligands that enhance the solubility of the catalyst in either polar or non-polar reaction media. Proline-derived long-aliphatic-chain amphiphilic organocatalysts have been developed for asymmetric reactions in aqueous media, demonstrating the potential of this concept. acs.org

1,2-Diol Derivatives as Chiral Catalysts and Auxiliaries

Chiral 1,2-diols are fundamental building blocks in asymmetric synthesis, serving as both chiral auxiliaries and precursors to chiral ligands and catalysts. mdpi.comnih.gov

The success of asymmetric catalysis often relies on the use of chiral ligands that can effectively transfer their stereochemical information to the substrate. Chiral 1,2-diols are a prominent class of ligands for this purpose. nih.goviupac.orgnih.gov The rigidity of the ligand backbone is a key factor in achieving high enantioselectivity, as it restricts the number of possible conformations of the catalyst-substrate complex, leading to a more predictable and selective reaction outcome. scispace.com

This is why axially chiral biaryl diols like BINOL and conformationally restricted diols like TADDOL are so successful and widely used. nih.gov The flexible nature of the undecyl chain in this compound makes it a less ideal candidate for the development of highly enantioselective catalysts for most transformations. The free rotation around the C-C bonds in the aliphatic chain would lead to a variety of conformations in the transition state, likely resulting in low enantiomeric excesses. scispace.com

Despite this, there are instances where flexible ligands have been successfully employed in asymmetric catalysis. For example, chiral diphosphine ligands with a flexible backbone have shown excellent performance in certain rhodium-catalyzed asymmetric reactions. chinesechemsoc.org This suggests that with careful design, even flexible diols like this compound could potentially be incorporated into effective chiral ligands for specific applications.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Chiral diols and their derivatives can act as organocatalysts, often through hydrogen bonding interactions. uni-giessen.de For instance, the kinetic resolution of racemic diols, including acyclic ones, has been achieved using oligopeptide multicatalysts. uni-giessen.de This suggests that this compound could be a substrate for such resolutions.

The desymmetrization of meso-diols is another area where organocatalysis has been successfully applied. Chiral 4-pyrrolidinopyridine (B150190) derivatives have been shown to be effective catalysts for the enantioselective acylation of meso-diols. beilstein-journals.org While specific studies on long-chain meso-diols are scarce, this methodology could potentially be applied to a meso-isomer of a diol with a long aliphatic chain.

In the realm of enzyme mimicry, the long alkyl chain of this compound could play a role in creating a hydrophobic pocket, similar to the active site of some enzymes. This could be exploited in the design of synthetic catalysts that operate in aqueous environments. For example, peptide catalysts with long alkyl chains have been shown to form emulsions in water and efficiently catalyze conjugate additions. nih.gov Furthermore, synthetic molecules designed to mimic the function of natural enzymes, such as glycosidases, have been developed, some of which incorporate photoresponsive moieties to control their activity. acs.orgresearchgate.net While not directly involving this compound, these examples highlight the potential for incorporating long-chain diols into more complex biomimetic systems. google.com

Enzymatic reactions themselves can be used to prepare optically active long-chain 1,2-diols. For instance, the enantioselective hydrolysis of cyclic carbonates derived from long-chain 1,2-diols has been achieved using lipases. mdpi.com This provides a route to enantiomerically enriched this compound, which could then be used as a chiral building block.

Mechanistic Insights into 1,2-Diol Catalysis

Understanding the mechanism of a catalytic reaction is crucial for optimizing its efficiency and selectivity. The reactions of 1,2-diols are diverse, and so are their mechanisms.

In metal-catalyzed oxidations, for example, the reaction can proceed through the formation of a cyclic metal-diolate intermediate. The subsequent decomposition of this intermediate leads to the cleavage of the C-C bond and the formation of carbonyl compounds. rsc.org The long undecyl chain of this compound could influence the stability and reactivity of such an intermediate through steric and electronic effects.

In the case of the "borrowing hydrogen" methodology for cycloalkane synthesis, the mechanism involves a series of dehydrogenation, condensation, and hydrogenation steps. uni-giessen.denih.gov The long alkyl chain of a substrate like this compound would likely not affect the electronic nature of the hydroxyl groups significantly, but it could impact the solubility of the substrate and intermediates, as well as their interaction with the catalyst. In heterogeneous catalysis, the long chain might influence the adsorption of the molecule onto the catalyst surface. essentialchemicalindustry.org

For organocatalytic reactions that rely on hydrogen bonding, the undecyl chain could influence the conformation of the substrate-catalyst complex. While the hydroxyl groups are the primary sites of interaction, the nonpolar chain could engage in van der Waals interactions with the catalyst or solvent, subtly influencing the transition state geometry and, consequently, the stereochemical outcome of the reaction. uni-giessen.de

In enzyme-catalyzed reactions, the long aliphatic chain would be a key determinant of substrate binding in the active site. The hydrophobic interactions between the undecyl chain and nonpolar amino acid residues in the enzyme's binding pocket would be a major driving force for substrate recognition and positioning for catalysis. nih.gov

Diboron-Catalyzed Reactions with 1,2-Diol Acceptors

No specific research detailing the use of this compound as an acceptor in diboron-catalyzed reactions was found. While diboron-catalyzed glycosylation of trans-1,2-diol sugar acceptors is a known process, there is no available data to suggest this has been applied to or studied with this compound. nih.gov

Role of Lewis Acid Catalysts in Diol-Involved Processes

The literature describes the use of Lewis acid catalysts in various processes involving diols, such as in the synthesis of complex molecules or the glycidylation of alcohols. rsc.orggoogle.com For instance, Lewis acids like boron trifluoride or tin(IV) chloride are used to catalyze the reaction between alcohols and epichlorohydrin. google.com However, specific studies detailing the role of this compound in these or similar Lewis acid-catalyzed processes, including reaction kinetics, catalyst efficiency, or product yields, are not present in the available research.

Autocatalytic Reaction Mechanisms

Autocatalysis is a phenomenon where a reaction product also acts as a catalyst for that same reaction. unacademy.com Research has described autocatalytic domino reactions that form complex structures like spiro[5.5]undecanes. psu.edursc.org Another example involves hydrogel actuators regulated by an autocatalytic front of thiols. nih.gov Despite the existence of these diverse autocatalytic systems, none of the identified research specifically involves this compound as a reactant, product, or catalyst.

Due to the absence of specific data for this compound in these catalytic contexts, creating data tables or detailing research findings as requested is not feasible.

Derivatization and Functionalization of Undecane 1,2 Diol

Synthesis of Undecane-1,2-diol Ethers and Esters

The hydroxyl groups of this compound are amenable to etherification and esterification, two fundamental transformations in organic chemistry. These reactions allow for the modification of the diol's polarity, reactivity, and physical properties.

Ether Synthesis: The Williamson ether synthesis is a widely used and robust method for preparing ethers from alcohols. utm.mynih.gov This reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide. utm.myrsc.org In the case of this compound, the diol is first treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl groups and form a dialkoxide. This nucleophilic species then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding diether. The reaction can also be controlled to favor mono-etherification by using stoichiometric amounts of the base and alkylating agent.

Another important class of ethers are silyl (B83357) ethers, which are often used as protecting groups for alcohols due to their ease of formation and cleavage. nih.gov this compound can be converted to a bis(silyl ether) by reacting it with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole. Research on the closely related decane-1,2-diol has demonstrated the successful synthesis of various derivatives, including silyl ethers. acs.org

Ester Synthesis: Esterification is another key functionalization reaction for this compound. Esters are commonly synthesized by reacting an alcohol with a carboxylic acid, acid chloride, or acid anhydride (B1165640). The Fischer esterification, which involves reacting the diol with a carboxylic acid in the presence of an acid catalyst, is a common method. Alternatively, for higher yields and milder conditions, an acid chloride or anhydride can be used with a base catalyst. These reactions can produce mono- or di-esters depending on the stoichiometry of the reactants. The synthesis of a variety of ester derivatives from the analogous decane-1,2-diol has been reported, highlighting the feasibility of these transformations. acs.org

The table below summarizes common methods for the synthesis of ethers and esters from this compound.

| Derivative Type | Reaction Name | Reagents | Typical Product |

| Alkyl Ether | Williamson Ether Synthesis | 1. Strong Base (e.g., NaH)2. Alkyl Halide (R-X) | Undecane-1,2-diyl diether |

| Silyl Ether | Silylation | Silyl Halide (e.g., TBDMSCl), Base (e.g., Imidazole) | 1,2-bis(silyloxy)undecane |

| Carboxylate Ester | Fischer Esterification | Carboxylic Acid (R-COOH), Acid Catalyst | Undecane-1,2-diyl diester |

| Carboxylate Ester | Acylation | Acid Chloride (R-COCl) or Anhydride, Base | Undecane-1,2-diyl diester |

Formation of Cyclic Derivatives (e.g., 1,3-Dioxolanes)

The 1,2-diol (or vicinal diol) arrangement in this compound allows for the facile formation of five-membered cyclic derivatives, most notably 1,3-dioxolanes. These cyclic structures are formed by reacting the diol with an aldehyde or a ketone under acidic conditions. nih.govlibretexts.org The reaction is an equilibrium process, and the removal of water is typically required to drive the reaction to completion, often accomplished using a Dean-Stark apparatus or molecular sieves. organic-chemistry.orglibretexts.org

When this compound reacts with a ketone, such as acetone (B3395972), the product is a cyclic ketal (specifically, a derivative of 2,2-dimethyl-1,3-dioxolane). doubtnut.com If an aldehyde is used, a cyclic acetal (B89532) is formed. libretexts.org This reaction is highly general and serves as a common method for protecting 1,2-diols in multi-step syntheses, as the resulting 1,3-dioxolane (B20135) is stable to basic and nucleophilic conditions but can be easily cleaved by treatment with aqueous acid to regenerate the diol. nih.govmasterorganicchemistry.com

The stereochemistry of the diol is crucial for this reaction. The formation of the five-membered ring requires both hydroxyl groups to approach the carbonyl carbon from the same side. Therefore, cis-1,2-diols readily form cyclic acetals and ketals, whereas trans-1,2-diols, where the hydroxyl groups are on opposite sides of the molecule's plane, often fail to react under similar conditions due to steric constraints. doubtnut.compdx.edu

The formation of a 1,3-dioxolane from this compound and acetone is illustrated below:

Reaction Scheme: Ketalization of this compound

This derivatization is significant as it not only serves as a protective strategy but also finds application in creating chiral molecules and intermediates in the pharmaceutical and fragrance industries. nih.gov Studies on the analogous decane-1,2-diol have confirmed the formation of ketals as part of a synthetic strategy. acs.org

Incorporation of this compound into Polymeric Structures

The presence of two hydroxyl groups makes this compound a bifunctional monomer suitable for step-growth polymerization. Its long aliphatic chain can be used to impart specific properties, such as flexibility, hydrophobicity, and lower crystallinity, to the resulting polymers.

Diols are fundamental monomers in the synthesis of two major classes of condensation polymers: polyesters and polyurethanes. specialchem.com

Polyesters: Polyesters are formed by the polycondensation reaction between a diol and a dicarboxylic acid (or its derivative, like a diester or diacyl chloride). essentialchemicalindustry.orglibretexts.org When this compound is reacted with a dicarboxylic acid, such as adipic acid or terephthalic acid, at high temperatures, a polyester (B1180765) is formed with the elimination of water. The long nonyl (C9) side chain of the this compound monomer is expected to disrupt chain packing, leading to polymers with lower melting points and increased flexibility compared to polyesters made from short-chain diols like ethane-1,2-diol. acs.org The use of long-chain diols in polyester synthesis is a known strategy to create materials with properties intermediate between traditional polyesters and polyethylene. acs.org

Polyurethanes: Polyurethanes are synthesized through the polyaddition reaction of a diol with a diisocyanate. utm.myacs.org The reaction involves the addition of the hydroxyl groups of the diol across the isocyanate (N=C=O) groups to form urethane (B1682113) linkages. No small molecule is eliminated in this process. By reacting this compound with a diisocyanate like hexamethylene diisocyanate (HDI) or methylene (B1212753) diphenyl diisocyanate (MDI), a polyurethane is formed. The this compound segment acts as the "soft segment" in the polymer backbone, contributing to flexibility and elastomeric properties. utm.my The bifunctional nature of long-chain diols like undecane-1,11-diol (B1200210) is well-utilized in producing polyesters and polyurethanes for coatings, adhesives, and elastomers, and similar utility is expected for the 1,2-isomer. myskinrecipes.com

The choice of diol monomer is a critical factor in the design of specialty polymers with tailored properties. The unique structure of this compound—a long hydrophobic alkyl chain with a vicinal diol headgroup—can be exploited to create polymers with specific characteristics.

The long C9 side chain imparts significant hydrophobicity and flexibility to the polymer backbone. This can be advantageous in applications requiring water resistance, such as coatings and adhesives. cardolite.com In polyesters, the bulky side chain can disrupt the crystalline structure that would otherwise be formed by the regular packing of polymer chains, resulting in more amorphous materials with lower glass transition temperatures and increased ductility. pittstate.edu

By combining this compound with other monomers, a wide range of specialty polymers can be designed. For example:

Biodegradable Polyesters: Co-polymerizing this compound with short-chain diacids can create aliphatic polyesters with controlled biodegradability. The ester linkages are susceptible to hydrolysis, and the long alkyl chain can influence the degradation rate. pittstate.edu

Flexible Polyurethanes: In polyurethane foams and elastomers, using this compound as a chain extender or as part of the polyol soft segment can enhance flexibility and impact resistance. cardolite.com

Functional Polymers: The secondary hydroxyl group of the diol offers a site for post-polymerization modification, allowing for the attachment of other functional groups to the polymer backbone.

The table below outlines the expected influence of incorporating this compound on polymer properties.

| Polymer Property | Influence of this compound Moiety | Rationale |

| Crystallinity | Decreased | The long C9 alkyl side chain disrupts regular polymer chain packing. |

| Flexibility / Elasticity | Increased | Acts as a "soft segment," increasing chain mobility. |

| Melting Point (Tm) | Decreased | Reduced crystallinity leads to a lower melting point. |

| Hydrophobicity | Increased | The long, nonpolar alkyl chain repels water. |

| Solubility | Increased in nonpolar solvents | Enhanced compatibility with organic solvents. |

Spectroscopic and Advanced Analytical Characterization of Undecane 1,2 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The structure of undecane-1,2-diol can be unequivocally confirmed by analyzing its proton (¹H) and carbon-13 (¹³C) NMR spectra. The chemical environment of each nucleus dictates its specific resonance frequency (chemical shift).

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the long alkyl chain and the diol functional group. The terminal methyl group (-CH₃) at the end of the nonyl chain is expected to produce a triplet signal at approximately 0.88 ppm. The numerous methylene (B1212753) groups (-CH₂-) of the alkyl chain will generate a complex multiplet, typically appearing in the range of 1.2-1.6 ppm. rsc.org The protons attached to the carbon atoms bearing the hydroxyl groups (C1 and C2) are diastereotopic and will appear at lower field due to the deshielding effect of the adjacent oxygen atoms. The -CH(OH)- proton is expected around 3.4-3.8 ppm, while the -CH₂(OH) protons would appear in a similar region. The protons of the two hydroxyl groups (-OH) will appear as broad singlets whose chemical shift is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The terminal methyl carbon is anticipated to resonate at the highest field (lowest ppm value), typically around 14 ppm. The carbons of the long methylene chain will produce a cluster of signals between approximately 22 and 32 ppm. acs.org The two carbons bonded to the hydroxyl groups will be significantly deshielded, appearing at much lower field. The secondary carbon (-CH(OH)-) is expected in the range of 70-75 ppm, while the primary carbon (-CH₂(OH)) would resonate at approximately 65-70 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, Predicted) | ¹³C Chemical Shift (ppm, Predicted) |

| C1-H₂ | ~3.4 - 3.7 | ~66 |

| C2-H | ~3.6 - 3.8 | ~74 |

| C3-H₂ to C10-H₂ | ~1.2 - 1.6 | ~22 - 34 |

| C11-H₃ | ~0.88 | ~14 |

| OH x 2 | Variable | - |

This compound possesses a chiral center at the C2 position, meaning it exists as two enantiomers, (R)-undecane-1,2-diol and (S)-undecane-1,2-diol. Determining the absolute configuration of this chiral center is a critical aspect of its characterization. A powerful NMR-based method involves the use of a chiral derivatizing agent (CDA), such as (R)- and (S)-α-methoxyphenylacetic acid (MPA). nih.govresearchgate.net

The procedure involves the following steps:

The diol is reacted with both enantiomers of MPA to form two different diastereomeric bis-MPA esters. oup.com

The ¹H NMR spectra of these two diastereomers are recorded and compared. figshare.com

The anisotropic effect of the phenyl ring in the MPA moiety causes differential shielding of the protons near the chiral center of the original diol. oup.com

By analyzing the differences in chemical shifts (ΔδRS = δR - δS) for specific protons in the two ester derivatives, the absolute configuration of the diol can be reliably determined. nih.govoup.com This method has been successfully applied to a wide range of primary/secondary 1,2-diols. acs.org

Mass Spectrometry (MS) Applications

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The calculated monoisotopic mass of this compound (C₁₁H₂₄O₂) is 188.17763 Da. guidechem.com HRMS analysis can confirm this mass with high precision (typically within 5 ppm), which distinguishes it from other compounds with the same nominal mass but different elemental compositions. This technique is particularly valuable for confirming the identity of the compound in complex mixtures or when verifying the product of a chemical synthesis. nih.govchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is routinely used to assess the purity of this compound and to confirm its identity.

For GC analysis, polar compounds like diols often require derivatization to increase their volatility and thermal stability. A common method is silylation, which converts the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. nih.gov The sample is then injected into the GC, where it is separated from any impurities. The separated components enter the mass spectrometer, which serves as a detector. rsc.org

The mass spectrum of the derivatized this compound will show a molecular ion peak corresponding to the TMS derivative. Furthermore, it will exhibit a characteristic fragmentation pattern. Electron impact (EI) ionization typically causes cleavage of the C-C bond between the two oxygen-bearing carbons. Other significant fragment ions arise from the cleavage of the long alkyl chain, producing a series of ions separated by 14 Da (corresponding to CH₂ units). nih.gov This fragmentation fingerprint, along with the GC retention time, provides robust identification of the compound. montana.edu

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

For this compound, the IR and Raman spectra are dominated by features arising from the long alkyl chain and the two hydroxyl groups.

O-H Vibrations: A strong and broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the O-H stretching vibration in hydrogen-bonded alcohols.

C-H Vibrations: Strong C-H stretching vibrations from the methyl and methylene groups will appear just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ region). nist.govnist.gov

CH₂ Vibrations: Characteristic bending (scissoring) vibrations for the CH₂ groups are observed around 1465 cm⁻¹. A rocking vibration for a long chain of methylene groups is expected around 720 cm⁻¹.

C-O Vibrations: The C-O stretching vibrations are expected to produce strong bands in the IR spectrum in the 1000-1200 cm⁻¹ region. For a primary alcohol (-CH₂OH) and a secondary alcohol (-CHOH), distinct C-O stretching bands would be anticipated near 1050 cm⁻¹ and 1100 cm⁻¹, respectively.

The Raman spectrum provides complementary information. While the O-H stretch is typically weak in the Raman spectrum, the C-H and C-C skeletal vibrations of the alkyl chain are usually strong and well-defined, making Raman spectroscopy useful for studying the conformational order of long-chain molecules. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical IR Intensity |

| O-H stretch | R-OH | 3200 - 3600 | Strong, Broad |

| C-H stretch | -CH₃, -CH₂- | 2850 - 2960 | Strong |

| C-H bend (scissoring) | -CH₂- | ~1465 | Medium |

| C-O stretch | C-OH | 1000 - 1200 | Strong |

| C-H rock | -(CH₂)n- (n ≥ 4) | ~720 | Medium |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to its hydroxyl (O-H) groups and its long aliphatic (C-H, C-C) chain.

The most prominent feature in the IR spectrum is a strong, broad absorption band in the region of 3200-3600 cm⁻¹. This band is characteristic of the O-H stretching vibrations of hydrogen-bonded hydroxyl groups. The broadening of the peak is indicative of the various hydrogen-bonding environments (both intra- and intermolecular) present in the sample. In vicinal diols, intramolecular hydrogen bonding is possible, which can influence the exact position and shape of this band. iisc.ac.inrsc.org

The aliphatic nature of the undecane (B72203) backbone gives rise to several distinct peaks. Strong, sharp absorptions between 2850 and 3000 cm⁻¹ correspond to the C-H stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups. libretexts.orgvscht.cz Other characteristic vibrations for the alkane chain include the CH₂ scissoring (bending) mode, typically observed around 1465 cm⁻¹, and the methyl rock, often seen near 1375 cm⁻¹. libretexts.orgresearchgate.net A weaker, progressive series of bands related to CH₂ wagging and twisting may also be observed in the fingerprint region (below 1500 cm⁻¹).

The C-O stretching vibrations of the primary and secondary alcohol groups appear as strong bands in the 1000-1200 cm⁻¹ region. The precise location of these bands can help distinguish between the primary (C1) and secondary (C2) hydroxyl groups.

Table 1: Expected Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

|---|---|---|---|

| 3600-3200 | O-H stretch (H-bonded) | Strong, Broad | Indicates presence of hydroxyl groups and hydrogen bonding. |

| 3000-2850 | C-H stretch (alkane) | Strong | Characteristic of the undecane carbon chain. |

| 1470-1450 | C-H bend (scissoring) | Medium | From CH₂ groups in the aliphatic chain. libretexts.org |

| 1375-1350 | C-H rock (methyl) | Medium-Weak | From the terminal methyl group. |

| 1200-1000 | C-O stretch | Strong | Associated with the primary and secondary alcohol groups. |

Raman Spectroscopy

In the Raman spectrum of this compound, the C-H stretching vibrations of the alkane chain are expected to produce strong signals in the 2800-3000 cm⁻¹ region. The fingerprint region below 1500 cm⁻¹ will contain a wealth of structural information, including C-C stretching modes, which are typically strong in Raman spectra, and various C-H bending modes. renishaw.com The high degree of conformational flexibility in the undecyl chain can lead to a complex spectrum in this region.

The O-H stretching mode, while dominant in the IR spectrum, often appears as a weaker and broader band in the Raman spectrum of alcohols. However, its position can still provide insights into hydrogen bonding. researchgate.net The combination of IR and Raman spectroscopy can be powerful; for symmetric molecules, vibrations that are strong in Raman may be weak or absent in IR, and vice-versa. For vicinal diols like ethylene (B1197577) glycol, the combination of techniques has been used to identify highly symmetric dimer structures linked by multiple hydrogen bonds. d-nb.info

Table 2: Expected Characteristic Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Expected Intensity | Notes |

|---|---|---|---|

| 3000-2800 | C-H stretch (alkane) | Strong | Highly characteristic of the aliphatic backbone. |

| 1480-1440 | C-H bend (scissoring) | Medium | From CH₂ groups. |

| 1300-1200 | C-H bend (twisting/wagging) | Medium-Weak | Part of the complex fingerprint region. |

| 1150-1050 | C-C stretch (alkane) | Strong | Provides information on the carbon skeleton conformation. |

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. carleton.edu

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise molecular structure of a crystalline solid. uwaterloo.cabruker.com The technique involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. carleton.eduoxcryo.com This analysis yields the electron density map of the molecule, from which the atomic positions can be determined.

As of this writing, a complete single-crystal X-ray structure of this compound is not available in the published literature. However, analysis of related long-chain alkanediols provides insight into the expected solid-state behavior. For instance, long-chain α,ω-alkanediols (with hydroxyl groups at both ends) typically crystallize in layered structures, with the molecules aligned in parallel. nih.gov The packing is governed by a combination of van der Waals forces between the aliphatic chains and strong hydrogen-bonding networks between the terminal hydroxyl groups. nih.govrsc.org

For undecane-1,11-diol (B1200210), an odd-numbered α,ω-diol, the crystal structure has been determined to be orthorhombic, with the space group P2₁2₁2₁. nih.gov In this structure, the molecules are arranged in layers with a complex network of both interlayer and intralayer hydrogen bonds. nih.gov It is expected that this compound would also exhibit extensive hydrogen bonding, but the proximity of the two hydroxyl groups at one end of the molecule would lead to a different packing arrangement compared to its α,ω-isomer. The molecules would likely arrange to maximize both the hydrogen bonding at the polar head and the van der Waals interactions of the long nonpolar tails.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray diffraction. iucr.orgnih.gov The Hirshfeld surface is a mapped surface around a molecule showing regions of close contact with neighboring molecules.

While no specific Hirshfeld analysis for this compound is available, a study on a derivative of its isomer, 1-ferrocenylundecane-1,11-diol, provides an excellent illustration of the method. iucr.orgiucr.orgnih.gov In that study, the Hirshfeld surface was used to partition the crystal space and generate a 2D "fingerprint plot," which summarizes the different types of intermolecular contacts and their relative prevalence.

The analysis revealed that the most significant contributions to the crystal packing were from H···H contacts (83.2%), which is typical for molecules with large aliphatic portions. iucr.orgnih.gov Contacts involving the hydroxyl groups (O···H/H···O) accounted for 7.3% of the surface, highlighting the role of hydrogen bonding in directing the structure. iucr.org Weaker C···H/H···C interactions also contributed (9.4%). iucr.org A similar analysis for this compound would be expected to show a large percentage of H···H contacts due to the long undecane chain, but with a significant and highly localized O···H contribution from the vicinal diol headgroup, which would be critical in defining the supramolecular assembly.

Table 3: Illustrative Hirshfeld Surface Contact Contributions for a Related Long-Chain Diol Derivative (1-ferrocenylundecane-1,11-diol)

| Contact Type | Contribution (%) | Significance |

|---|---|---|

| H···H | 83.2 | Dominant interaction due to large aliphatic regions, driven by van der Waals forces. iucr.org |

| C···H / H···C | 9.4 | Weaker van der Waals and dispersion interactions. iucr.org |

| O···H / H···O | 7.3 | Represents the crucial hydrogen-bonding interactions that direct crystal packing. iucr.org |

(Data from the analysis of 1-ferrocenylundecane-1,11-diol and is illustrative for a long-chain diol). iucr.org

Chromatographic Methodologies

Chromatographic techniques are essential for separating components of a mixture and are widely used for assessing the purity and quantifying the amount of a specific compound.

Gas Chromatography (GC) for Purity and Quantification

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. jmchemsci.com For long-chain diols like this compound, direct analysis can be challenging due to their relatively high boiling point and the polarity of the hydroxyl groups, which can lead to poor peak shape and interactions with the GC column.

To overcome these issues, a derivatization step is commonly employed prior to GC analysis. This involves converting the polar hydroxyl groups into less polar, more volatile functional groups. Common derivatization agents for diols include:

Silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form trimethylsilyl (TMS) ethers. chromforum.org

Phenylboronic acid to form a cyclic phenylboronic ester with the vicinal 1,2-diol group. This is a highly specific reaction for 1,2- and 1,3-diols. nih.govresearchgate.netagriculturejournals.cz

Acylating agents (e.g., heptafluorobutyric anhydride (B1165640) - HFBA) to form esters. researchgate.net

Once derivatized, the sample can be injected into the GC-MS system. A typical method would use a nonpolar or medium-polarity capillary column (e.g., DB-5ms or equivalent). The temperature program would start at a moderate temperature and ramp up to a higher temperature to ensure elution of the derivatized compound.

Quantification can be achieved by creating a calibration curve using standards of known concentration and employing an internal standard to correct for variations in sample preparation and injection volume. agriculturejournals.cz The mass spectrometer provides definitive identification of the compound based on its mass spectrum and fragmentation pattern, while the chromatogram provides the purity profile based on the relative peak areas. The limit of detection (LOD) and limit of quantification (LOQ) for similar diol analyses have been reported in the low mg/kg or even µg/kg range, demonstrating the high sensitivity of the technique. nih.govagriculturejournals.cz

Table 4: General Parameters for GC-MS Analysis of this compound (after derivatization)

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Derivatization | Reaction with Phenylboronic Acid or BSTFA | Increases volatility and improves peak shape. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Separation of components based on boiling point and polarity. |

| Carrier Gas | Helium | Inert mobile phase. |

| Oven Program | Start at ~80-100°C, ramp at 5-10°C/min to ~280-300°C | Ensures separation of analytes and elution from the column. |

| Injection Mode | Split/Splitless | Controls the amount of sample entering the column. |

| Detector | Mass Spectrometer (MS) | Provides identification (mass spectrum) and quantification (peak area). |

| MS Mode | Scan or Selected Ion Monitoring (SIM) | Scan mode for identification; SIM mode for enhanced sensitivity in quantification. |

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of individual components within a mixture. Its application to the analysis of this compound, a long-chain aliphatic diol, requires careful consideration of chromatographic conditions to achieve optimal resolution and sensitivity. Given that this compound lacks a strong chromophore, detection often necessitates derivatization or the use of universal detectors like Refractive Index Detection (RID) or Mass Spectrometry (MS).

The separation of diols, including this compound, can be approached using different HPLC modes, primarily normal-phase, reversed-phase, and hydrophilic interaction liquid chromatography (HILIC). The choice of mode depends on the sample matrix and the specific analytical goals. For instance, reversed-phase HPLC is widely used for its versatility and compatibility with aqueous and organic mobile phases.

Research Findings in HPLC Analysis of Aliphatic Diols

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, the principles of separating structurally similar long-chain diols are well-established. Research into the analysis of other long-chain diols provides a strong foundation for developing a robust HPLC method for this compound.

One common approach involves derivatization to enhance detectability. For example, diols can be derivatized to form UV-absorbing or fluorescent compounds, allowing for sensitive detection. pan.olsztyn.pl However, this adds a step to sample preparation and may introduce variability.

Direct analysis without derivatization is possible using detectors like RID or MS. An analytical method was developed for the quantification of ethylene glycol and 1,4-butanediol (B3395766) using HPLC with RID. protocols.io This method utilizes an ion-exclusion column with an acidic mobile phase. protocols.io While effective for shorter-chain diols, the applicability to the more non-polar this compound on such a system would require empirical evaluation.

For more complex matrices, UHPLC (Ultra-High-Performance Liquid Chromatography) coupled with MS offers high resolution and sensitivity. A study comparing various chromatographic methods for long-chain diols found that UHPLC-HRMS (High-Resolution Mass Spectrometry) provided excellent sensitivity and reproducibility. nih.gov

The selection of the stationary phase is critical. Diol-based columns have been investigated for hydrophilic interaction chromatography (HILIC), which is suitable for separating polar compounds. nih.govsjsu.edu For reversed-phase separations, C18 columns are a common choice, offering good retention for non-polar analytes like this compound. waters.com

A summary of potential HPLC conditions for the analysis of this compound, extrapolated from methods for similar long-chain diols, is presented in the table below.

Table 1: Potential HPLC Conditions for this compound Analysis

| Parameter | Condition 1: Reversed-Phase with UV/Vis (after derivatization) | Condition 2: Reversed-Phase with RID/MS (direct analysis) | Condition 3: HILIC with MS (direct analysis) |

| Stationary Phase | C18 (e.g., Unisol C18) ijcpa.in | C18 or other non-polar phase | Diol or other polar phase nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Isocratic or gradient elution with organic solvent and water | Acetonitrile with a small percentage of aqueous buffer |

| Detector | PDA or UV/Vis Detector lcms.cz | Refractive Index Detector (RID) or Mass Spectrometer (MS) protocols.ionih.gov | Mass Spectrometer (MS) |

| Flow Rate | Typically 0.5 - 1.5 mL/min | Typically 0.5 - 1.0 mL/min | Typically 0.3 - 0.5 mL/min nih.gov |

| Temperature | Ambient to 55 °C protocols.io | Controlled, e.g., 55 °C for RID stability protocols.io | Ambient or controlled |

| Derivatization | Required for UV/Vis detection (e.g., with a chromophoric agent) | Not required | Not required |

Theoretical and Computational Chemistry of Undecane 1,2 Diol

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the three-dimensional structure and conformational preferences of molecules like undecane-1,2-diol. researchgate.netresearchgate.netfcien.edu.uy These studies allow for a detailed analysis of the molecule's potential energy surface, identifying stable conformers and the energetic barriers between them.

Computational studies on similar long-chain diols and related molecules suggest that in the gas phase, conformations that allow for intramolecular hydrogen bonding are often energetically favored. osti.govresearchgate.net This interaction can lead to a more compact, cyclic-like arrangement rather than a linear one. The stability of any given conformer is determined by a delicate balance of intramolecular forces, including van der Waals interactions, torsional strain, and hydrogen bonding. researchgate.net The specific dihedral angles along the carbon backbone and those involving the hydroxyl groups are critical in defining the lowest energy conformations. osti.gov

The following table presents a hypothetical comparison of energies for different conformers of a long-chain 1,2-diol, illustrating the energetic preference for structures with intramolecular hydrogen bonding.

| Conformer Description | Key Dihedral Angles (Hypothetical) | Relative Energy (kJ/mol) | Hydrogen Bond Presence |

| Extended (Anti) | C1-C2-C3-C4: ~180°, H-O-C1-C2: ~180° | 0 (Reference) | No |

| Gauche (No H-bond) | C1-C2-C3-C4: ~60°, H-O-C1-C2: ~60° | + 2-4 | No |

| Gauche (Intramolecular H-bond) | O-C1-C2-O: ~60°, H-O···O | - 8-12 | Yes |

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. Specific values for this compound would require dedicated computational studies.

The two hydroxyl groups in this compound are capable of acting as both hydrogen bond donors and acceptors, leading to the formation of intricate hydrogen bonding networks. jchemrev.com These networks can be either intramolecular (within the same molecule) or intermolecular (between different molecules).

Intramolecular Hydrogen Bonding: Computational studies have shown that an intramolecular hydrogen bond between the two adjacent hydroxyl groups is a key stabilizing feature for many conformers of 1,2-diols. jchemrev.comnih.gov This interaction involves the hydrogen of one hydroxyl group forming a bond with the oxygen of the other, creating a pseudo-five-membered ring. The strength of this bond, typically in the range of 8-20 kJ/mol, significantly lowers the energy of the conformer, making it more prevalent. nih.gov

Intermolecular Hydrogen Bonding: In the condensed phase (liquid or solid), this compound molecules can form extensive intermolecular hydrogen bond networks. springernature.com Each molecule can potentially form hydrogen bonds with several neighbors, leading to complex, ordered structures that influence physical properties like boiling point, viscosity, and solubility. researchgate.net Computational models can simulate these networks to understand the collective behavior of the molecules.

Computational Modeling of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the energetic pathways of chemical reactions involving this compound. By modeling these mechanisms, researchers can understand how transformations like oxidation or dehydration occur at a molecular level. rsc.orgslideshare.net

A critical aspect of modeling reaction mechanisms is the identification and characterization of the transition state—the highest energy point on the reaction pathway. researchgate.netacs.org By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined. This value is essential for predicting the reaction rate.

For instance, in the acid-catalyzed dehydration of this compound to form an alkene or an epoxide, computational methods can model the protonation of a hydroxyl group, the departure of a water molecule to form a carbocation intermediate, and the subsequent elimination or rearrangement steps. acs.org Each step has an associated energy barrier that can be calculated. Studies on similar diol systems have shown that the presence of catalysts or even solvent molecules can significantly lower these activation barriers by stabilizing the transition state. researchgate.net

When a reaction can lead to multiple products, computational modeling can predict which isomer is more likely to form. This is known as predicting regioselectivity (which position on the molecule reacts) and stereoselectivity (the spatial arrangement of the product). researchgate.netmasterorganicchemistry.com